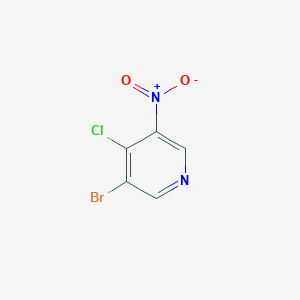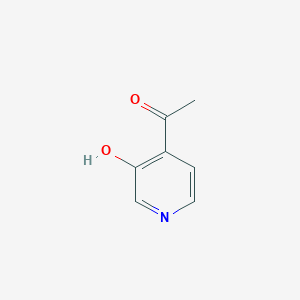
3-Bromo-4-chloro-5-nitropyridine
Übersicht
Beschreibung
3-Bromo-4-chloro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitropyridine typically involves the nitration of 3-bromo-4-chloropyridine. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-chloro-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Reduction: 3-Bromo-4-chloro-5-aminopyridine.
Coupling: Biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the synthesis of drugs targeting specific biological pathways.
Industry: As a precursor in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-chloropyridine
- 3-Bromo-5-nitropyridine
- 4-Chloro-5-nitropyridine
Comparison: 3-Bromo-4-chloro-5-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQGEZJTBYMEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500852 | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-63-6 | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-chloro-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-Bromo-4-chloro-5-nitropyridine in the synthesis of azaphenoxazine derivatives?
A1: this compound serves as a key building block in the synthesis of azaphenoxazine derivatives [, ]. Its structure, containing reactive bromine and chlorine atoms, allows for nucleophilic aromatic substitution reactions with various nucleophiles. For example, researchers successfully reacted it with the potassium salt of o-aminophenol, leading to the formation of 3-bromo-4-(o-hydroxyphenylamino)-5-nitropyridine, a precursor to 4-nitro-5H-benzo [b] pyrido [4, 3-e]-1, 4-oxazine []. This highlights the compound's utility in constructing complex heterocyclic systems.
Q2: How does the reactivity of this compound differ with different nucleophiles?
A2: The research demonstrates the influence of nucleophile structure on the reaction outcome with this compound []. While reacting with the potassium salt of o-aminophenol yielded the desired substitution product, attempting the same reaction with the potassium salt of o-aminophenol under alkaline conditions only resulted in 2-(o-hydroxyphenylamino)-3, 5-dinitropyridine []. This suggests that the presence of the nitro group in o-aminophenol might hinder the desired cyclization. Interestingly, using o-methylaminophenol as the nucleophile led to the formation of 3-nitro-10-methylbenzo [e] pyrido [3, 2-b]-1, 4-oxazine, indicating that subtle changes in the nucleophile structure can significantly impact the reaction pathway and final product []. This difference in reactivity highlights the need for careful consideration of reaction conditions and nucleophile selection when using this compound in synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














